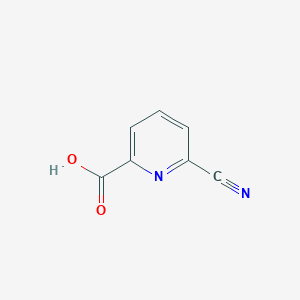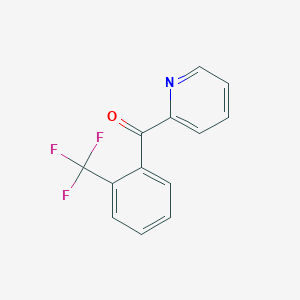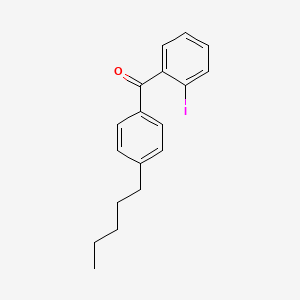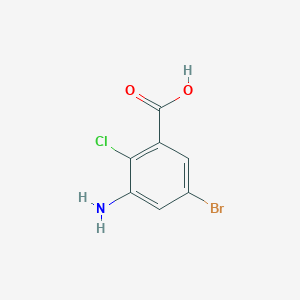
4-(3-Fluorophenyl)-4-oxobutyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Fluorophenyl)-4-oxobutyronitrile” is a chemical compound that contains a fluorophenyl group, a butyronitrile group, and a ketone group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the nitrile group could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar nitrile group and the nonpolar phenyl group .Applications De Recherche Scientifique
Synthesis of Schiff Bases for Antimicrobial Activity
4-(3-Fluorophenyl)-4-oxobutyronitrile: serves as a precursor in the synthesis of Schiff bases, which are explored for their potential in treating infectious diseases. These compounds have been tested for their antibacterial and antifungal activities, particularly against drug-resistant strains of bacteria and fungi. The synthesized Schiff bases derived from this compound have shown moderate antifungal activity against Candida spp. , with some substances exhibiting significant activity directed against C. albicans .
Development of Antifungal Agents
The compound’s derivatives have been evaluated for their antifungal properties. This is crucial in the medical field, where the emergence of opportunistic fungal infections in immunocompromised patients is a growing concern. The derivatives of 4-(3-Fluorophenyl)-4-oxobutyronitrile have been found to possess moderate antifungal activity, which could lead to the development of new antifungal agents .
Study of Cytotoxicity in Cell Lines
The cytotoxic effects of the compound’s derivatives on cell lines are being studied to determine their safety profile. This is a vital step in drug development to ensure that new medications are not only effective but also safe for human use. The compound’s derivatives are examined for their impact on different cell lines to assess their toxicity levels .
Molecular Docking Studies for Drug Design
4-(3-Fluorophenyl)-4-oxobutyronitrile: and its derivatives are used in molecular docking studies to elucidate the mechanism of antibacterial and antifungal activity. These studies help in understanding how these compounds interact with biological targets like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, which are crucial for the design of new drugs .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQQVZXSUCOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617178 |
Source


|
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-4-oxobutyronitrile | |
CAS RN |
298690-71-8 |
Source


|
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)



![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)








